molecular formula C7H3Br2NO B13654016 2,5-Dibromobenzo[d]oxazole

2,5-Dibromobenzo[d]oxazole

Cat. No.: B13654016
M. Wt: 276.91 g/mol
InChI Key: WFTDDASUGJYMGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Dibromobenzo[d]oxazole (CAS 1520623-36-2) is a halogenated heterocyclic compound with the molecular formula C7H3Br2NO and a molecular weight of 276.91 g/mol . This compound serves as a versatile and electron-deficient building block in organic synthesis, particularly in the development of complex molecules for materials science and pharmaceutical research. The bromine atoms at the 2 and 5 positions of the benzoxazole ring are excellent handles for further functionalization via metal-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, enabling the synthesis of more elaborate structures . Research into similar bromo-fused heterocycles, such as bromobenzo-bis-thiadiazoles, has shown their significant value as electron-accepting moieties in the construction of organic semiconductors . These compounds are key components in devices like Organic Light-Emitting Diodes (OLEDs) and organic solar cells, where their electron-withdrawing nature and planar structure improve optoelectronic properties . The presence of bromine atoms enhances electron affinity without substantially affecting the aromaticity of the system, making this compound a promising precursor for synthesizing novel π-conjugated materials for next-generation electronic devices . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3Br2NO

Molecular Weight

276.91 g/mol

IUPAC Name

2,5-dibromo-1,3-benzoxazole

InChI

InChI=1S/C7H3Br2NO/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H

InChI Key

WFTDDASUGJYMGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)N=C(O2)Br

Origin of Product

United States

Reactivity and Derivatization Pathways of 2,5 Dibromobenzo D Oxazole

Nucleophilic Substitution Reactions on the Benzo[d]oxazole Framework

Aromatic Nucleophilic Substitution (SNAr) at Brominated Positions

The carbon-halogen bonds in simple aryl halides are generally unreactive towards nucleophiles. libretexts.org However, the presence of electron-withdrawing groups on the aromatic ring can dramatically increase its susceptibility to nucleophilic attack. libretexts.orgiscnagpur.ac.in In 2,5-Dibromobenzo[d]oxazole, the fused oxazole (B20620) ring and the two bromine atoms act as electron-withdrawing substituents, activating the benzene (B151609) ring for Aromatic Nucleophilic Substitution (SNAr).

The accepted mechanism for SNAr reactions involves a two-step addition-elimination process. libretexts.org Initially, the nucleophile attacks the carbon atom bearing a bromine substituent, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. libretexts.org In this step, the aromaticity of the ring is temporarily lost. The subsequent, typically rapid step involves the elimination of the bromide leaving group, which restores the aromatic system and results in the net substitution of bromine with the nucleophile. iscnagpur.ac.in The electron-withdrawing nature of the substituents is crucial as it stabilizes the anionic intermediate, thereby lowering the activation energy for its formation. iscnagpur.ac.in

Reactivity with Diverse Nucleophiles (e.g., O-, S-, N-nucleophiles)

The activated nature of the brominated positions in this compound allows for substitution reactions with a wide array of nucleophiles. The bromine atoms can serve as leaving groups, enabling the introduction of various functional groups at specific positions on the aromatic ring. This versatility makes the compound a valuable precursor for creating diverse molecular structures built upon the benzoxazole (B165842) framework.

The reactivity towards different classes of nucleophiles can vary. While some highly activated brominated heterocycles react with a broad range of nucleophiles, others show more selective behavior. For instance, studies on the related compound 4-bromobenzo[1,2-d:4,5-d′]bis( Current time information in Bangalore, IN.smolecule.comnumberanalytics.comthiadiazole) showed it was resistant to O-nucleophiles like water and alcohols but reacted successfully with S- and N-nucleophiles. mdpi.com

N-Nucleophiles : Reactions with nitrogen-based nucleophiles such as primary and secondary amines (e.g., morpholine, piperidine, aniline) are common for activated aryl halides. mdpi.comd-nb.info These reactions typically proceed under basic conditions or at elevated temperatures to yield amino-substituted benzoxazoles.

S-Nucleophiles : Thiolates are potent nucleophiles that can readily displace bromide from activated aromatic rings to form thioethers. mdpi.com This pathway allows for the introduction of sulfur-containing moieties.

O-Nucleophiles : While generally less reactive than N- or S-nucleophiles in SNAr reactions, strong oxygen nucleophiles like alkoxides or phenoxides can displace bromine, particularly under forcing conditions, to yield the corresponding ethers. d-nb.info

The table below summarizes the expected reactivity of this compound with various nucleophiles, based on established SNAr chemistry.

Nucleophile ClassExample NucleophileExpected Product Type
N-Nucleophile Morpholine2-Bromo-5-(morpholin-4-yl)benzo[d]oxazole or 5-Bromo-2-(morpholin-4-yl)benzo[d]oxazole
S-Nucleophile Sodium thiophenoxide2-Bromo-5-(phenylthio)benzo[d]oxazole or 5-Bromo-2-(phenylthio)benzo[d]oxazole
O-Nucleophile Sodium methoxide2-Bromo-5-methoxybenzo[d]oxazole or 5-Bromo-2-methoxybenzo[d]oxazole

Electrophilic Substitution Reactions of the Benzo[d]oxazole Ring System

Influence of Bromine Substituents on Ring Activation

Therefore, electrophilic substitution on this compound would require harsher reaction conditions than for the parent benzoxazole. The directing effects of the existing substituents (the fused oxazole and the two bromine atoms) will determine the position of the incoming electrophile. The remaining unsubstituted positions on the benzene ring are C-4, C-6, and C-7. The precise location of further substitution would depend on the specific electrophile and reaction conditions, with steric hindrance also playing a significant role.

Formylation and Acylation Processes

Formylation and acylation are important electrophilic substitution reactions for introducing carbonyl functionality. Research on related heterocyclic systems, such as 2-(2-furyl)phenanthro[9,10-d]oxazole, has shown that formylation and acylation reactions can be successfully carried out. researchgate.net

For this compound, these reactions would likely proceed under Friedel-Crafts or Vilsmeier-Haack conditions.

Acylation : Friedel-Crafts acylation would involve reacting the substrate with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). The strong deactivation of the ring by the two bromine atoms would necessitate potent reaction conditions.

Formylation : The Vilsmeier-Haack reaction, using a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), is a common method for formylating electron-rich and moderately deactivated heterocyclic systems. This could be a viable method for introducing a formyl group onto the this compound ring.

The regioselectivity of these reactions would be dictated by the combined directing effects of the substituents, with the electrophile likely attacking one of the available C-4, C-6, or C-7 positions.

Metallation and Related Carbanion Chemistry

Metallation reactions, particularly lithiation, provide a powerful alternative for functionalizing halogenated aromatic and heteroaromatic compounds. This approach generates a carbanionic or organometallic intermediate that can react with a wide range of electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. nih.gov

Regiocontrolled Lithiation and Transmetalation Strategies

For this compound, two primary strategies for generating an organolithium intermediate can be envisioned: halogen-metal exchange or direct deprotonation (lithiation).

Halogen-Metal Exchange : This is often the preferred method for aryl bromides. The reaction involves treating the dibromo compound with an organolithium reagent, such as n-butyllithium (BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically at low temperatures (-78 °C). clockss.org The bromine atom is exchanged for a lithium atom, generating a lithiated benzoxazole species with high regioselectivity. The position of the exchange (C-2 vs. C-5) would depend on factors like steric accessibility and the electronic environment of the C-Br bonds. Studies on related 5-bromo-oxazoles have shown that bromine-lithium exchange occurs readily to yield the corresponding 5-lithiated derivative. clockss.org

Directed Ortho-Metalation (DoM) : In this strategy, a directing group on the ring coordinates to the lithium reagent, facilitating the removal of a proton from an adjacent (ortho) position. While the oxazole nitrogen could potentially act as a directing group, the presence of bromine atoms makes halogen-metal exchange a much faster and more likely pathway.

Once formed, the lithiated intermediate is a potent nucleophile. It can be trapped with various electrophiles or undergo transmetalation. In a transmetalation reaction, the organolithium compound is treated with a metal salt (e.g., ZnCl₂, B(OR)₃, SnBu₃Cl) to generate a more stable or selectively reactive organometallic reagent (organozinc, organoboron, or organotin). These reagents are widely used in palladium-catalyzed cross-coupling reactions like Suzuki and Stille couplings, enabling the introduction of aryl, vinyl, or alkyl groups. mdpi.comnih.gov

The table below outlines potential regiocontrolled metallation strategies for this compound.

StrategyReagentProbable IntermediateSubsequent Reaction Example
Halogen-Metal Exchange n-BuLi, THF, -78 °C2-Bromo-5-lithiobenzo[d]oxazole or 5-Bromo-2-lithiobenzo[d]oxazoleQuenching with an aldehyde (e.g., benzaldehyde) to form a secondary alcohol.
Transmetalation 1. n-BuLi2. B(OiPr)₃Boronic ester derivativeSuzuki cross-coupling with an aryl halide to form a biaryl compound.

Subsequent Reactions with Electrophiles for Further Functionalization

The introduction of substituents onto the benzoxazole core via electrophilic aromatic substitution is a key strategy for modifying its properties. In the case of this compound, the bromine atoms significantly influence the regioselectivity and rate of these reactions.

Halogens are deactivating groups due to their inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring and makes it less susceptible to electrophilic attack compared to unsubstituted benzene. However, they are ortho, para-directing because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate at these positions.

In this compound, the C-2 position is part of the oxazole ring and is generally not prone to electrophilic attack. The C-5 bromine atom deactivates the ring. The positions available for electrophilic substitution are C-4, C-6, and C-7. Considering the directing effects of the existing substituents (the fused oxazole ring and the two bromine atoms), the potential sites for electrophilic attack can be predicted. The bromine at C-5 will direct incoming electrophiles to the C-4 and C-6 positions. The fused oxazole ring also influences the electron density of the benzene ring.

While specific studies on the electrophilic substitution of this compound are not widely reported, general knowledge of electrophilic aromatic substitution on halogenated aromatic compounds suggests that reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would proceed, albeit likely requiring forcing conditions due to the deactivating nature of the bromine atoms. The substitution would be expected to occur preferentially at the C-4 or C-6 positions.

For instance, direct arylation at the C-2 position of benzoxazoles with aryl bromides has been achieved at room temperature using a palladium catalyst. This methodology has been successfully applied to 5-chlorobenzoxazole, suggesting that the C-2 bromine of this compound could potentially be substituted through similar cross-coupling reactions rather than classical electrophilic substitution. nih.gov

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction Type Reagents Expected Major Product(s)
Nitration HNO₃, H₂SO₄ 4-Nitro-2,5-dibromobenzo[d]oxazole and/or 6-Nitro-2,5-dibromobenzo[d]oxazole
Bromination Br₂, FeBr₃ 2,4,5-Tribromobenzo[d]oxazole and/or 2,5,6-Tribromobenzo[d]oxazole
Sulfonation Fuming H₂SO₄ This compound-4-sulfonic acid and/or this compound-6-sulfonic acid

Other Transformation Pathways

Beyond electrophilic substitution, this compound can be expected to participate in a variety of other chemical transformations, including photo-oxidation, cycloaddition, and ring-opening reactions.

Photo-Oxidation Processes and Intermediate Formation

The photo-oxidation of aromatic compounds, particularly in the presence of sensitizers, can lead to the formation of various oxygenated products. For halogenated aromatic compounds, photo-oxidation can be influenced by the heavy-atom effect, which can enhance the formation of triplet excited states and subsequent generation of singlet oxygen. cdnsciencepub.com

While specific studies on the photo-oxidation of this compound are not available, the photo-oxidation of anthracene (B1667546) in the presence of bromobenzene (B47551) has been shown to produce 9,10-anthraquinone in high yield. cdnsciencepub.com This suggests that the bromine atoms in this compound could facilitate photo-oxidation processes. The oxazole ring itself is known to be susceptible to photo-oxidation, which can lead to ring cleavage. The reaction of singlet oxygen with oxazoles is a known pathway to form triamides through endoperoxide intermediates.

It can be postulated that the photo-oxidation of this compound could proceed through two main pathways: oxidation of the benzene ring, potentially leading to quinone-like structures, or attack on the oxazole moiety, resulting in ring-opened products. The presence of bromine atoms may also make the molecule susceptible to photochemical C-Br bond cleavage, leading to radical intermediates that could undergo further reactions.

Cycloaddition Reactions (e.g., Diels-Alder) Involving the Oxazole Moiety

The oxazole ring can act as a diene in Diels-Alder reactions, typically with electron-deficient dienophiles. wikipedia.org This reaction provides a powerful tool for the construction of substituted pyridine (B92270) and furan (B31954) derivatives. The reactivity of the oxazole in a Diels-Alder reaction is enhanced by electron-donating substituents on the oxazole ring. organic-chemistry.org

Conversely, inverse-electron-demand Diels-Alder (IEDDA) reactions, where the benzoxazole acts as the diene component, are also known. bohrium.com In this case, the benzoxazole reacts with electron-rich dienophiles. The presence of electron-withdrawing groups on the benzoxazole can facilitate this type of reaction. The two bromine atoms on this compound are electron-withdrawing, which would likely make it a suitable candidate for IEDDA reactions.

While no specific Diels-Alder reactions involving this compound have been documented, the general reactivity pattern of benzoxazoles suggests that it could participate in such cycloadditions.

Table 2: Potential Diels-Alder Reactions of this compound

Reaction Type Dienophile Expected Product Type
Normal-Demand Diels-Alder Electron-deficient alkene/alkyne (e.g., maleic anhydride) Substituted pyridine or furan derivative

Ring-Opening Reactions and Rearrangements

The benzoxazole ring can undergo cleavage under various conditions, providing access to functionalized aminophenols. For instance, the copper-catalyzed ring-opening of benzoxazole with aryl iodides and bromides has been reported to yield N,N-diaryl-2-aminophenols. rsc.orgresearchgate.net This reaction has been shown to be effective with iodoarenes and bromoarenes, indicating that the C-2 bromine of this compound could potentially be a leaving group in such transformations.

Furthermore, a "halogen dance" rearrangement has been observed for bromooxazoles, where a bromine atom migrates to an adjacent carbon upon treatment with a strong base. researchgate.net A similar rearrangement could potentially occur with this compound, leading to isomeric dibromobenzoxazoles. For example, treatment with a strong base like lithium diisopropylamide (LDA) could potentially induce a rearrangement of the bromine atoms on the benzene ring.

Novel rearrangement reactions of benzoxazoles have also been reported, leading to unique 2-aryl-3-(3'-oxobutenyl)-benzoxazole compounds through a series of nucleophilic conjugate addition, dehydration, and rearrangement reactions. sioc-journal.cn

Table 3: Potential Ring-Opening and Rearrangement Reactions of this compound

Reaction Type Reagents/Conditions Expected Product Type
Nucleophilic Ring-Opening Aryl halide, Cu catalyst, base Functionalized 2-aminophenol (B121084) derivative
Halogen Dance Rearrangement Strong base (e.g., LDA) Isomeric dibromobenzoxazole

Advanced Spectroscopic and Computational Investigations of 2,5 Dibromobenzo D Oxazole Derivatives

Structural Elucidation via X-ray Diffraction Analysis of Related Compounds

While specific crystal structure data for 2,5-Dibromobenzo[d]oxazole is not widely available, analysis of closely related brominated benzoxazole (B165842) and benzoxazine (B1645224) structures provides critical insights into the expected molecular geometry and intermolecular interactions. X-ray diffraction studies on compounds like 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e] researchgate.netresearchgate.netoxazin-3-yl)ethane and phenothiazine-based benzoxazoles containing bromine reveal key structural parameters. nih.govrsc.org

In these related structures, the benzoxazole core is typically planar, a consequence of its aromatic character. The bromine atoms are expected to lie in the plane of the fused ring system. The C-Br bond lengths in such aromatic systems are well-characterized. For instance, studies on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenyl acetamide (B32628) provide representative data for a brominated benzoxazole derivative. esisresearch.org Intermolecular interactions, such as halogen bonding (C-Br···O/N) and π-π stacking, are often observed in the crystal lattice, influencing the solid-state packing and material properties. nih.govnih.gov The presence of the heavy bromine atom can significantly influence crystal packing through these weak, noncovalent interactions. esisresearch.org

Below is a table of representative crystallographic data for a related brominated benzoxazine, which shares the core heterocyclic system and bromine substitution pattern, offering a model for the structural characteristics of this compound.

Interactive Table 1: Representative Crystallographic Data for 1,2-bis(6-bromo-3,4-dihydro-2H-benz[e] researchgate.netresearchgate.netoxazin-3-yl)ethane

Parameter Value Reference
Chemical Formula C₁₈H₁₈Br₂N₂O₂ nih.gov
Crystal System Monoclinic nih.gov
Space Group C2/c nih.gov
a (Å) 16.5 nih.gov
b (Å) 5.0 nih.gov
c (Å) 21.1 nih.gov
β (°) 109.5 nih.gov
Key Interactions C—H···Br, C—H···O nih.gov

Theoretical Chemistry Approaches to Electronic Structure and Reactivity

Theoretical chemistry, particularly methods rooted in quantum mechanics, offers a powerful lens to examine the electronic landscape of molecules like this compound. These computational approaches can predict molecular properties with high accuracy, complementing and often guiding experimental work.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the ground-state properties of benzoxazole derivatives. nih.govdergipark.org.tr The B3LYP functional (Becke, three-parameter, Lee-Yang-Parr) combined with a basis set such as 6-311++G(d,p) is commonly employed to optimize molecular geometries and calculate vibrational frequencies. researchgate.netnih.gov

For a molecule like this compound, DFT calculations would predict the optimized bond lengths, bond angles, and dihedral angles. The results for similar benzoxazole derivatives show excellent agreement with experimental data obtained from X-ray crystallography. researchgate.netnih.gov For example, the calculated C-O, C-N, and C=N bond lengths within the oxazole (B20620) ring, and the C-C and C-Br bonds in the benzene (B151609) ring, can be determined. These calculations confirm the planarity of the fused ring system and provide precise geometric parameters.

Interactive Table 2: Typical Calculated Ground State Properties for a Benzoxazole Core using DFT

Parameter Typical Calculated Value Method/Basis Set Reference
C=N Bond Length ~1.30-1.38 Å B3LYP/6-311++G(d,p) nih.gov
C-O Bond Length ~1.36-1.39 Å B3LYP/6-311++G(d,p) nih.gov
N-C-O Angle ~105-115° B3LYP/6-311++G(d,p) nih.gov
C-Br Bond Length ~1.88-1.91 Å B3LYP/6-311++G(d,p) nih.gov

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic behavior and reactivity of a molecule. nih.gov The energy of the HOMO is related to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. nih.gov

In benzoxazole derivatives, the HOMO is typically distributed over the entire fused aromatic system, while the LUMO is also delocalized across the rings. dergipark.org.trelifesciences.org DFT calculations are routinely used to compute the energies of these orbitals. nih.govrjeid.com The introduction of two electron-withdrawing bromine atoms at the 2 and 5 positions is expected to lower the energy levels of both the HOMO and LUMO compared to the parent benzoxazole. This effect is due to the inductive effect of the halogen atoms. The HOMO-LUMO gap is a crucial parameter for designing materials for optoelectronic applications. A smaller gap generally corresponds to higher chemical reactivity and easier electronic excitation. nih.gov

Interactive Table 3: Calculated HOMO-LUMO Energies and Gaps for Benzoxazole Derivatives (eV)

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) Method/Basis Set Reference
5-Benzoxazolecarboxylic acid -7.01 -1.94 5.07 B3LYP/6-311++G(d,p) dergipark.org.tr
Benzothiazole Derivative 1 -5.59 -1.95 3.64 B3LYP/6-31+G** nih.gov
Benzothiazole Derivative 3 (-NO₂) -6.18 -3.35 2.83 B3LYP/6-31+G** nih.gov
Generic Organic Molecule -0.267 -0.180 0.087 - nih.gov

Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. Ionization potential (IP) is the energy required to remove an electron. These properties, along with the energy band gap, are fundamental to understanding the charge transport characteristics of organic semiconductor materials. nih.govaps.org They can be calculated from total energy differences or approximated from HOMO and LUMO energy levels based on Koopmans' theorem. mdpi.com

For donor-acceptor systems, strategic chemical modifications can tune these properties. For example, the introduction of electron-withdrawing groups like benzothiadiazole or halogens can significantly lower the LUMO energy, thereby increasing the electron affinity without drastically changing the HOMO level. rsc.orgresearchgate.net In this compound, the bromine atoms are expected to increase the electron affinity compared to unsubstituted benzoxazole, making it a better electron acceptor. The energy band gap (often correlated with the HOMO-LUMO gap in molecular systems) is a key factor in determining the electrical conductivity and optical properties of the material. researchgate.net

The concept of aromaticity is central to the stability and reactivity of the benzoxazole ring system. Computational methods provide quantitative measures of aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion where a negative value inside the ring indicates diatropic ring currents, a hallmark of aromaticity. researchgate.netgithub.io Calculations on related benzazoles suggest that both the benzene and the five-membered heterocyclic ring exhibit aromatic character, although the degree can vary. researchgate.netthieme-connect.com

Mechanistic Studies of Key Reactions using Computational Methods

Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the identification of transition states and the calculation of activation energy barriers. researchgate.net For benzoxazole derivatives, DFT calculations have been used to study various reactions, including their synthesis and subsequent functionalization.

One key reaction is the formation of the benzoxazole ring itself, often via the cyclization of an ortho-substituted aniline (B41778) derivative. nih.govorganic-chemistry.orgacs.org Computational studies can map out the potential energy surface for such reactions, comparing different proposed pathways. For example, in the oxidative cyclization of ortho-iminophenols, calculations can distinguish between different mechanistic possibilities, such as a concerted reductive elimination versus a stepwise process, by comparing the computed energy barriers of the respective transition states. acs.org

Mechanistic studies have also been applied to understand the regioselectivity of halogenation on the benzoxazole core. researchgate.net DFT calculations can explain why a particular position (e.g., C7) is favored for halogenation under specific catalytic conditions by analyzing the charge distribution and stability of reaction intermediates. researchgate.net Similarly, the mechanism of photodehalogenation in related 2-(4-halophenyl)benzoxazoles has been investigated, revealing how the nature of the halogen atom influences the reaction pathway. acs.org For this compound, computational studies could predict its reactivity in cross-coupling reactions or explore the dynamics of its excited states. nih.govacs.org

Based on a comprehensive review of available scientific literature, there is currently no specific research detailing the application of This compound in the advanced chemical systems outlined in your request.

The provided structure focuses on the following areas:

Integration into Conjugated Organic Materials (OLEDs, OFETs, OPVs, CMPs, COFs)

Role in Supramolecular Chemistry and Self-Assembly Processes (Molecular Receptors, Templated Synthesis)

While research exists for structurally similar compounds—such as other isomers of dibromobenzoxazole or related heterocyclic systems like benzothiadiazoles—in these applications, no studies were found that specifically utilize the 2,5-dibromo isomer of benzo[d]oxazole as a building block.

Therefore, it is not possible to generate the requested article while strictly adhering to the specified compound and outline, as no dedicated research findings are available in the public domain for these specific applications of this compound.

Applications of 2,5 Dibromobenzo D Oxazole As a Building Block in Advanced Chemical Systems

Utilization in Catalytic Systems

The unique electronic and structural features of the 2,5-Dibromobenzo[d]oxazole framework make it an intriguing candidate for the development of sophisticated catalytic systems. The electron-withdrawing nature of the oxazole (B20620) ring can influence the reactivity of the attached functional groups, while the rigid benzoxazole (B165842) backbone provides a stable platform for constructing well-defined catalytic centers. The two bromine atoms are key to its utility, serving as anchor points for the introduction of catalytically active moieties or for the assembly of larger, more complex ligand architectures.

The development of novel ligands is a driving force in the advancement of metal-catalyzed cross-coupling reactions. The performance of a metal catalyst is often critically dependent on the steric and electronic properties of its coordinating ligands. This compound provides a robust and tunable platform for the synthesis of new ligand classes.

The bromine atoms on the benzoxazole ring are amenable to a range of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, allow for the introduction of a wide variety of functional groups that can act as coordinating sites for metal centers. nih.govwikipedia.org For instance, the sequential or simultaneous replacement of the bromine atoms with phosphine, amine, or other heteroatomic groups can lead to the formation of bidentate or polydentate ligands. researchgate.netnih.gov

The general strategy for the synthesis of bidentate ligands from this compound would involve the selective functionalization of the C-Br bonds. For example, a Suzuki-Miyaura coupling could be employed to introduce aryl groups bearing coordinating functionalities, or a Buchwald-Hartwig amination could be used to install nitrogen-based donor groups. nih.govwikipedia.org The regioselectivity of these reactions can often be controlled by carefully selecting the reaction conditions, such as the catalyst, ligands, and temperature.

Table 1: Potential Cross-Coupling Reactions for Ligand Synthesis from this compound

Cross-Coupling ReactionReagents/CatalystPotential Functional Groups IntroducedResulting Ligand Type
Suzuki-Miyaura CouplingArylboronic acids / Pd catalystAryl groups with donor atoms (e.g., -PPh₂, -Py)P-P, P-N, N-N
Sonogashira CouplingTerminal alkynes / Pd/Cu catalystAlkynyl groups for further functionalization-
Buchwald-Hartwig AminationAmines / Pd catalystPrimary or secondary amine functionalitiesN-N

The resulting ligands, incorporating the benzoxazole backbone, could then be coordinated to various transition metals, such as palladium, rhodium, or iridium, to generate catalysts for a wide array of organic transformations. The electronic properties of the benzoxazole ring system can be expected to influence the electron density at the metal center, thereby tuning the catalytic activity and selectivity.

Beyond their role in metal-based catalysis, organic molecules themselves can act as powerful catalysts. The field of organocatalysis has witnessed explosive growth, offering a green and often complementary approach to traditional metal catalysis. Similarly, photocatalysis, which utilizes light to drive chemical reactions, has emerged as a sustainable and efficient synthetic tool. organic-chemistry.orgresearchgate.net The this compound scaffold holds promise for the development of both organocatalysts and photocatalysts.

The benzoxazole core is a known chromophore, and its photophysical properties can be tuned by the introduction of various substituents. By strategically replacing the bromine atoms with electron-donating or electron-withdrawing groups, the absorption and emission properties of the resulting molecule can be modulated, a key consideration in the design of effective photocatalysts. For instance, extending the π-conjugation of the benzoxazole system through cross-coupling reactions could shift its absorption into the visible region, allowing for the utilization of visible light as a renewable energy source. organic-chemistry.org

Furthermore, the benzoxazole nitrogen atom can act as a hydrogen-bond acceptor or a Lewis basic site, functionalities that are often exploited in organocatalyst design. The introduction of chiral moieties at the 2- and/or 5-positions could lead to the development of novel asymmetric organocatalysts.

Table 2: Potential Strategies for Catalyst Development from this compound

Catalyst TypeDesign StrategyKey Functional GroupsPotential Applications
OrganocatalystIntroduction of chiral amines or thioureasChiral secondary amines, thiourea derivativesAsymmetric aldol, Michael, and Mannich reactions
PhotocatalystExtension of π-conjugation with chromophoresAryl, vinyl, or other conjugated systemsPhotoredox catalysis, light-driven organic synthesis

Future Research Directions and Perspectives on 2,5 Dibromobenzo D Oxazole Chemistry

Development of Highly Efficient and Sustainable Synthetic Routes

Future research will undoubtedly focus on developing more environmentally friendly and efficient methods for the synthesis of 2,5-Dibromobenzo[d]oxazole and its derivatives. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and lengthy purification procedures. Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds to mitigate these issues.

One promising approach is the use of microwave-assisted organic synthesis (MAOS) . mdpi.combohrium.comeurekaselect.comnih.govresearchgate.net Microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance product selectivity, often under solvent-free conditions or in benign solvents like water or deep eutectic solvents (DESs). mdpi.com For instance, the condensation of a hypothetical 4-bromo-2-aminophenol with a suitable C1 source could be explored under microwave conditions to afford 5-bromobenzoxazole, which could then be selectively brominated at the 2-position. The use of DESs as catalysts, which are biodegradable and have low toxicity, presents another sustainable avenue. mdpi.com

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Energy Consumption HighLow
Solvent Use Often requires high-boiling, toxic solventsCan often be performed solvent-free or in green solvents
Yield Variable, often moderateGenerally high to excellent
Byproduct Formation Can be significantOften minimized

This is an interactive data table based on general trends in microwave-assisted synthesis.

Exploration of Novel Reactivity and Unprecedented Chemical Transformations

The two bromine atoms in this compound are key to its potential for novel chemical transformations. The different electronic environments of the C2 and C5 positions could allow for selective functionalization. Future research will likely focus on exploiting these bromine atoms as anchor points for introducing a wide range of functional groups through transition-metal-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura, Stille, Negishi, and Buchwald-Hartwig amination reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govnsf.govnih.govyoutube.comyoutube.com A significant challenge and area of future research will be achieving site-selective cross-coupling on the 2,5-dibromo scaffold. nih.govnsf.gov The reactivity of the C-Br bond at the 2-position (adjacent to the heteroatoms) is expected to differ from that at the 5-position on the benzene (B151609) ring. By carefully selecting ligands, catalysts, and reaction conditions, it may be possible to selectively functionalize one position over the other, leading to a diverse library of monosubstituted and disubstituted benzoxazole (B165842) derivatives. nih.gov The use of sterically hindered N-heterocyclic carbene (NHC) ligands, for example, has been shown to influence site selectivity in the cross-coupling of dihalogenated N-heteroarenes. nih.govnsf.gov

Cross-Coupling ReactionCoupling PartnerBond FormedPotential Application
Suzuki-Miyaura Organoboron reagentsC-CSynthesis of conjugated materials, biaryls
Stille Organotin reagentsC-CCreation of complex organic molecules
Negishi Organozinc reagentsC-CFunctionalization under mild conditions
Buchwald-Hartwig Amines, amidesC-NIntroduction of nitrogen-containing moieties for biological applications
Sonogashira Terminal alkynesC-C (sp)Synthesis of linear, rigid structures for materials science

This is an interactive data table illustrating potential cross-coupling reactions for this compound.

Design and Synthesis of Advanced Materials with Tunable Optoelectronic Properties

Benzoxazole-containing π-conjugated systems are of great interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs), due to their tunable photophysical properties. mdpi.comnih.gov The this compound core can be functionalized to create novel materials with tailored optoelectronic characteristics.

By introducing electron-donating and electron-accepting groups at the 2- and 5-positions through cross-coupling reactions, it is possible to create donor-π-acceptor (D-π-A) architectures. mdpi.commdpi.com This molecular design strategy can effectively modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the emission color and quantum efficiency of the resulting materials. nih.gov For instance, attaching an electron-donating triphenylamine group at the 2-position and an electron-withdrawing cyano group at the 5-position could lead to a material with strong intramolecular charge transfer (ICT) characteristics, potentially resulting in red-shifted emission and high fluorescence quantum yields. nih.gov

Functional Group at C2Functional Group at C5Expected Emission ColorPotential Application
Aryl (e.g., Phenyl)Aryl (e.g., Phenyl)BlueBlue OLED emitter
Donor (e.g., -NPh₂)BromineBlue-GreenOLED emitter
BromineAcceptor (e.g., -CN)Blue-GreenOLED emitter
Donor (e.g., -NPh₂)Acceptor (e.g., -CN)Green-YellowOLED emitter, sensor

This is an interactive data table showing hypothetical photophysical properties based on functionalization of a benzoxazole core.

Investigation of New Roles in Supramolecular Assemblies and Catalytic Cycles

The bromine atoms in this compound can participate in halogen bonding , a non-covalent interaction where a halogen atom acts as an electrophilic species. nsf.govnih.govnih.govmdpi.commdpi.com This directional interaction can be exploited in crystal engineering to construct well-defined supramolecular architectures, such as co-crystals and liquid crystals. nsf.govnih.govmdpi.com Future research could explore the co-crystallization of this compound with various halogen bond acceptors (e.g., pyridines, carbonyls) to create novel solid-state materials with interesting properties, such as nonlinear optics or porosity. nsf.govmdpi.com

Furthermore, the benzoxazole moiety can act as a ligand for transition metals. dicp.ac.cnacs.orgacs.orgmdpi.com By introducing chiral substituents at the 2- and/or 5-positions, this compound can be a precursor to novel chiral ligands for asymmetric catalysis . dicp.ac.cnacs.org For example, a chiral amine could be introduced at the 5-position via a Buchwald-Hartwig reaction, and the bromine at the 2-position could be used to attach a phosphine group. The resulting bidentate N,P-ligand could then be complexed with a transition metal (e.g., palladium, iridium, rhodium) and tested in various asymmetric transformations, such as hydrogenations, allylic alkylations, or C-H functionalizations. dicp.ac.cnacs.org The development of new chiral ligands is crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.

Synergistic Approaches Combining Synthetic, Computational, and Materials Science Methodologies

A holistic approach that combines synthetic chemistry, computational modeling, and materials science will be essential to unlock the full potential of this compound chemistry. Computational studies , particularly using Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and photophysical properties of designed molecules before their synthesis. mdpi.commdpi.comnih.govacs.orgmdpi.comnih.gov This can help to guide the design of new materials with desired characteristics and to understand the mechanisms of novel reactions.

For example, DFT calculations can be used to predict the relative reactivity of the C2-Br and C5-Br bonds towards oxidative addition in palladium-catalyzed cross-coupling reactions, aiding in the development of site-selective functionalization strategies. nih.govmdpi.com Similarly, the HOMO-LUMO energy gaps, absorption and emission wavelengths, and charge transport properties of potential OLED materials derived from this compound can be calculated to screen for promising candidates. mdpi.commdpi.comnih.gov The integration of these computational predictions with experimental synthesis and device fabrication will create a powerful feedback loop for the accelerated discovery of new functional molecules and materials based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2,5-dibromobenzo[d]oxazole, and how do reaction conditions influence yield?

  • Methodology : Cyclization of α-aryl-amino ketones using anhydrous hydrofluoric acid (HF) or phosphorus oxychloride (POCl₃) is a common approach for oxazole derivatives. For example, cyclization of dibrominated precursors under reflux with POCl₃ yields 2,5-disubstituted oxazoles (61–95% yields depending on substituents) . Optimize reaction time (e.g., 18-hour reflux) and stoichiometry to mitigate side reactions like hydrolysis. Use DMSO as a solvent for iodine-mediated oxidative cyclization to improve regioselectivity .
  • Key Data : Substrates with electron-withdrawing groups (e.g., nitro, bromo) may reduce yields due to steric hindrance or electronic deactivation .

Q. How can NMR spectroscopy and X-ray crystallography confirm the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and carbons adjacent to bromine (deshielded signals). Compare with 2,5-diphenyloxazole (C15H11NO, δ 7.5–8.1 ppm for phenyl groups) .
  • X-ray crystallography : Resolve the planar oxazole ring and Br substituent positions. For analogs like 2,5-difluorobenzo[d]oxazole, bond angles near 120° confirm sp² hybridization .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • Avoid contact with oxidizers and strong acids to prevent hazardous reactions (e.g., HBr release) .
  • Use fume hoods, PPE (gloves, goggles), and inert atmospheres during synthesis. Store in sealed containers away from ignition sources .

Advanced Research Questions

Q. How do electronic effects of bromine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Mechanistic Insight : Bromine’s electron-withdrawing nature activates the oxazole ring for Suzuki-Miyaura couplings. For example, Pd-catalyzed coupling with arylboronic acids at positions 2 and 5 proceeds efficiently in THF/H₂O at 80°C. Compare with 2,5-dichlorobenzooxazole, where reduced electronegativity slows coupling kinetics .
  • Data Contradiction : While bromine enhances electrophilicity, steric bulk may reduce yields in sterically demanding reactions (e.g., Buchwald-Hartwig amination) .

Q. What strategies resolve contradictions in fluorescence data for this compound derivatives?

  • Analysis : Fluorescence quenching in polar solvents (e.g., water) vs. enhancement in micellar systems (e.g., SDS) suggests environment-dependent behavior. For 2,5-diphenyloxazole analogs, quantum yields drop from 0.72 (hexane) to 0.15 (ethanol) due to solvatochromism .
  • Validation : Use time-resolved fluorescence spectroscopy to distinguish static vs. dynamic quenching mechanisms. Compare with 2,5-difluoro derivatives, where fluorine’s electronegativity stabilizes excited states .

Q. How can computational modeling predict the bioactivity of this compound against bacterial targets?

  • Methodology : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. Docking studies with E. coli DNA gyrase (PDB: 1KZN) show bromine’s halogen bonding with Asp73 improves binding affinity (ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for non-halogenated analogs) .
  • Experimental Correlation : Validate with MIC assays; brominated oxazoles show 4–8× lower MIC values against Gram-positive pathogens than chloro derivatives .

Methodological Challenges

Q. Why do some synthetic routes for this compound produce trace yields, and how can this be mitigated?

  • Root Cause : Competing hydrolysis (e.g., HF-mediated cleavage to benzoic acid) or poor solubility of intermediates. shows trace yields for nitro-substituted precursors due to electron-deficient intermediates .
  • Optimization : Use moisture-free conditions and Lewis acids (e.g., ZnCl₂) to stabilize reactive intermediates. Switch to microwave-assisted synthesis for faster kinetics .

Q. What analytical techniques differentiate this compound from regioisomers like 2,4-dibromobenzo[d]oxazole?

  • Techniques :

  • HRMS : Exact mass (C₇H₃Br₂NO = 274.86 g/mol) confirms molecular formula.
  • IR Spectroscopy : Compare C-Br stretches (550–600 cm⁻¹) with chloro analogs (650–700 cm⁻¹) .
  • HPLC-PDA : Use C18 columns (ACN/H₂O gradient) to separate regioisomers; retention times differ by >2 min due to bromine’s positional effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.